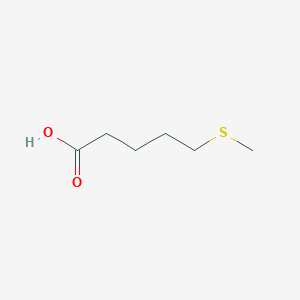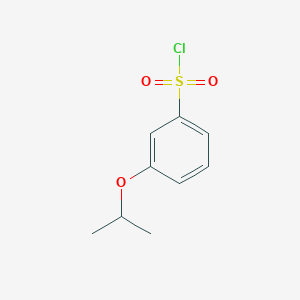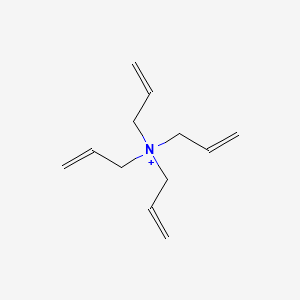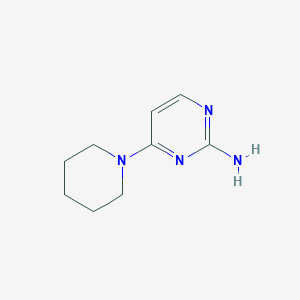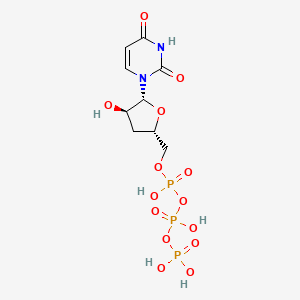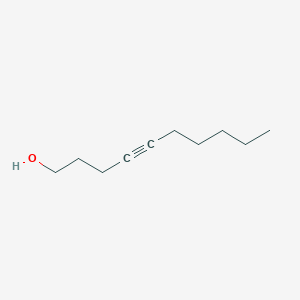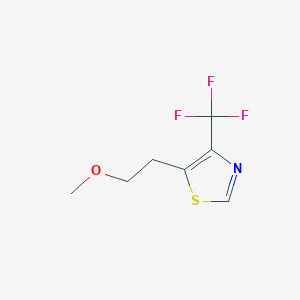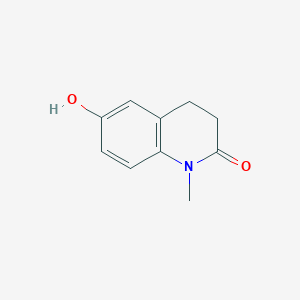
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, also known as 6-Hydroxy-MDQ, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antioxidants in Lubricating Grease
- Synthesis and Evaluation : A derivative of 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one was synthesized and evaluated as an antioxidant for lubricating greases. The study found that these compounds effectively reduced the total acid number and oxygen pressure drop in lubricating greases, indicating their potential as effective antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Synthesis of Novel Derivatives
- Method Development for Derivative Synthesis : Research focused on developing new methods for synthesizing derivatives of 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. These methods aimed at creating novel compounds with potential biological or chemical applications (Chen Zhan-guo, 2008).
Pharmacological Effects Study
- Pharmacological Properties Analysis : A study from 1942 explored the chemical and pharmacological properties of 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives. It found that hydroxy groups at certain positions could decrease toxicity and influence blood pressure responses (Hjort et al., 1942).
Vasodilatation Activity Analysis
- Exploring Vasodilatation Activity : Another study synthesized novel derivatives of 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one to investigate their vasodilatation activity. This research contributes to understanding the potential medical applications of these compounds (Zhang San-qi, 2010).
Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones
- Developing New Synthetic Routes : Research was conducted to synthesize a series of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones, highlighting the potential for creating diverse chemical compounds using 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one as a base structure (Zhong et al., 2008).
Degradation in Contaminated Groundwater
- Environmental Degradation Studies : A study reported on the degradation of methylquinolines (including 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives) in contaminated groundwater. This research is significant for environmental science, particularly in understanding the behavior of such compounds in polluted environments (Reineke et al., 2008).
Antimalarial Drug Analogs Synthesis
- Synthesis of Primaquine Analogs : Research included synthesizing hydroxy analogs of primaquine, an antimalarial drug, to study their biological activity. This research highlights the potential medicinal applications of 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives (Allahyari et al., 1984).
Propiedades
IUPAC Name |
6-hydroxy-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-9-4-3-8(12)6-7(9)2-5-10(11)13/h3-4,6,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXDDKNPUFGHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620279 | |
| Record name | 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
69601-46-3 | |
| Record name | 3,4-Dihydro-6-hydroxy-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69601-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2,6-Difluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B3056109.png)
